3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one is a heterocyclic compound with a pyridine ring structure
Vorbereitungsmethoden
The synthesis of 3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium to yield the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen, metal catalysts, and strong oxidizing agents. The major products formed depend on the type of reaction and the conditions used.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-(dimethylamino)-1-phenylpyridin-2(1H)-one can be compared with other similar compounds, such as:
- 4-Amino-3-(dimethylamino)-1-phenylpyridin-2(1H)-one
- 3-Amino-4-(methylamino)-1-phenylpyridin-2(1H)-one
These compounds share similar structures but may differ in their chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
923027-44-5 |
---|---|
Molekularformel |
C13H15N3O |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
3-amino-4-(dimethylamino)-1-phenylpyridin-2-one |
InChI |
InChI=1S/C13H15N3O/c1-15(2)11-8-9-16(13(17)12(11)14)10-6-4-3-5-7-10/h3-9H,14H2,1-2H3 |
InChI-Schlüssel |
DNNKHEWDWWNMAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=O)N(C=C1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.